N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic organic compound featuring a benzodioxin moiety linked to a propanamide backbone substituted with a methoxy-triazolopyridazine group.
Properties
Molecular Formula |
C17H17N5O4 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C17H17N5O4/c1-24-17-7-5-15-20-19-14(22(15)21-17)4-6-16(23)18-11-2-3-12-13(10-11)26-9-8-25-12/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,18,23) |
InChI Key |
WXVGQLZXNAFMNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=CC4=C(C=C3)OCCO4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the triazolopyridazine moiety via a series of nucleophilic substitution and cyclization reactions. The final step involves the coupling of the two moieties through an amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its biological effects.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound with potential biological applications. This compound features a benzodioxin moiety and a triazolo-pyridazine structure, which are known for their diverse biological activities. This article reviews the biological activity and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C23H26N4O3
- Molecular Weight : 414.48 g/mol
- IUPAC Name : this compound
The structure of the compound includes:
- A benzodioxin ring known for its antioxidant properties.
- A triazolo-pyridazine moiety that has been linked to various pharmacological effects.
Antitumor Activity
Research indicates that derivatives of triazolo-pyridazine exhibit significant antitumor properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These findings suggest that the triazolo-pyridazine component may enhance the anticancer efficacy of the benzodioxin structure .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. For example, derivatives were tested for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are relevant in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD):
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| α-glucosidase | Competitive inhibition | |
| Acetylcholinesterase | Non-competitive inhibition |
These results indicate that modifications to the benzodioxin structure can lead to significant biological activity against critical enzymes involved in metabolic disorders.
Antioxidant Activity
The benzodioxin component is recognized for its antioxidant properties. Compounds containing this moiety have demonstrated the ability to scavenge free radicals and reduce oxidative stress in vitro. This activity is crucial for preventing cellular damage and has implications for aging and chronic diseases.
Case Studies
-
Case Study on Antitumor Effects :
A recent study evaluated the antitumor effects of similar triazolo-pyridazine derivatives in vivo using mouse models implanted with human cancer cells. The results showed a significant reduction in tumor size compared to controls, indicating the potential of these compounds as therapeutic agents . -
Enzyme Inhibition Assays :
Another study focused on synthesizing various derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) and testing their effects on α-glucosidase and acetylcholinesterase activities. The most potent inhibitors were identified through enzyme kinetics studies, providing insights into structure-activity relationships .
Comparison with Similar Compounds
Comparison with 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9)
Structural Differences :
- Target Compound : Contains a triazolopyridazine-propanamide chain.
- Analog: Features a methoxypyridinamine group and a dimethylaminomethylphenyl substituent.
Molecular Properties :
Hypothesized Implications :
- The analog’s dimethylaminomethylphenyl group may improve solubility due to its basic tertiary amine but could reduce blood-brain barrier penetration due to increased polarity.
- The target’s triazolopyridazine group likely enhances interactions with ATP-binding pockets in kinases compared to the analog’s pyridinamine system .
Comparison with N-cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide (CAS: 1008402-51-4)
Structural Differences :
- Target Compound : Benzodioxin-linked propanamide with triazolopyridazine.
- Analog: Cyclopentyl-substituted propanamide with 4-methoxyphenylamino group.
Molecular Properties :
| Property | Target Compound | Analog (CAS: 1008402-51-4) |
|---|---|---|
| Molecular Formula | Not Provided | C15H21N2O2 |
| Molecular Weight | Not Provided | ~267.34 g/mol (estimated) |
Hypothesized Implications :
- The analog’s cyclopentyl group may confer metabolic stability via steric hindrance, whereas the target’s triazolopyridazine could increase susceptibility to oxidative metabolism.
- The 4-methoxyphenyl group in the analog may engage in hydrogen bonding, while the target’s benzodioxin-triazolopyridazine system may prioritize hydrophobic interactions .
Comparison with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide (CAS: 1007693-56-2)
Structural Differences :
- Target Compound : Methoxy-triazolopyridazine substituent.
- Analog : Benzazepin sulfanyl group.
Molecular Properties :
| Property | Target Compound | Analog (CAS: 1007693-56-2) |
|---|---|---|
| Molecular Formula | Not Provided | C21H22N2O4S |
| Molecular Weight | Not Provided | 398.48 g/mol |
Hypothesized Implications :
- The sulfur atom in the analog’s sulfanyl group may participate in covalent bonding or redox reactions, unlike the target’s non-sulfur heterocycle.
- The benzazepin moiety in the analog could introduce conformational flexibility, whereas the target’s triazolopyridazine may enforce rigidity, impacting target selectivity .
Research Findings and Limitations
- Evidence Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.
- Key Observations :
- Triazolopyridazine derivatives often exhibit potent kinase inhibitory activity due to mimicry of ATP’s purine ring.
- Benzodioxin-linked compounds generally demonstrate moderate metabolic stability but may face challenges in bioavailability due to high molecular weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
